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SYBR Green II (Ionic form)

RNA gel electrophoresis Fluorescence quantum yield Nucleic acid stain selection

SYBR Green II (ionic form) is the definitive RNA-centric nucleic acid stain, exhibiting a uniquely inverted quantum yield (RNA ~0.54 vs. dsDNA ~0.36). Unlike SYBR Green I or Gold, this asymmetric cyanine dye is optimized for RNA and ssDNA detection, delivering superior sensitivity in formaldehyde/agarose gels without denaturant interference. It eliminates the hazardous waste costs of ethidium bromide, boasting a non-mutagenic Ames test profile. Procure the 10,000× DMSO concentrate to streamline pre-Northern blot QC, SSCP analysis, and high-throughput RNA staining with validated performance and reduced compliance burden.

Molecular Formula C28H28N3OS+
Molecular Weight 454.6 g/mol
Cat. No. B12380428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSYBR Green II (Ionic form)
Molecular FormulaC28H28N3OS+
Molecular Weight454.6 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2OC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)SCCN(C)C
InChIInChI=1S/C28H28N3OS/c1-29(2)17-18-33-28-20-21(19-27-30(3)25-15-9-10-16-26(25)32-27)23-13-7-8-14-24(23)31(28)22-11-5-4-6-12-22/h4-16,19-20H,17-18H2,1-3H3/q+1
InChIKeyYJGABUKKQIGVDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SYBR Green II (Ionic Form): RNA Gel Stain Procurement and Technical Selection Guide


SYBR Green II (ionic form, CAS 178919-00-1) is an asymmetric cyanine dye belonging to the substituted unsymmetrical cyanine class developed for nucleic acid detection [1]. With a molecular formula of C₂₈H₂₈N₃OS⁺ and molecular weight of 454.6 g/mol, the compound is supplied as a 10,000× concentrate in DMSO for post-electrophoresis staining of RNA and single-stranded DNA in agarose or polyacrylamide gels . The dye exhibits maximum excitation at 497 nm (secondary peak at 254 nm) and fluorescence emission centered at 520 nm [2].

SYBR Green II (Ionic Form): Why In-Class Nucleic Acid Stains Cannot Be Interchanged Without Performance Compromise


Despite sharing the SYBR nomenclature, SYBR Green family members exhibit fundamentally distinct nucleic acid binding preferences and quantitative performance profiles that preclude simple interchange. SYBR Green I is optimized for double-stranded DNA detection with a DNA-complex quantum yield of ~0.8, making it the preferred choice for dsDNA applications including qPCR . SYBR Gold offers maximum universal sensitivity (quantum yield ~0.6) but at higher cost . SYBR Green II occupies a distinct performance niche: it demonstrates an unusual and therapeutically significant property among nucleic acid stains—a higher fluorescence quantum yield when bound to RNA (~0.54) than to double-stranded DNA (~0.36) . This inverse quantum yield relationship relative to typical nucleic acid stains makes SYBR Green II uniquely suited for RNA-centric workflows where other SYBR dyes underperform or provide suboptimal signal-to-background ratios [1].

SYBR Green II (Ionic Form) Quantitative Differentiation Evidence: RNA-Binding Quantum Yield, Mutagenicity Profile, and Workflow Compatibility


SYBR Green II RNA-Binding Quantum Yield Exceeds dsDNA-Binding by 50%—An Inverse Profile Distinct from SYBR Green I

SYBR Green II exhibits a fluorescence quantum yield of ~0.54 when bound to RNA, compared to ~0.36 when bound to double-stranded DNA, representing a 50% higher quantum yield for RNA binding . This inverse quantum yield relationship—where RNA binding produces greater fluorescence than dsDNA binding—is unusual among nucleic acid stains . By comparison, SYBR Green I exhibits a quantum yield of ~0.8 when bound to DNA but is not optimized for RNA detection .

RNA gel electrophoresis Fluorescence quantum yield Nucleic acid stain selection

SYBR Green II RNA Gel Stain Detection Limit: 500 pg RNA per Band with 300 nm Transillumination

In non-denaturing gels using 300 nm UV transillumination, SYBR Green II detects as little as 500 pg of RNA per band [1]. Using 254 nm epi-illumination with Polaroid 667 black-and-white print film and a SYBR Green gel stain photographic filter, detection sensitivity improves to 100 pg RNA or single-stranded DNA per band [2]. For denaturing agarose/formaldehyde gels or polyacrylamide/urea gels, detection limits are 1 ng RNA per band with 254 nm epi-illumination and approximately 4 ng RNA per band with 300 nm transillumination [3]. By comparison, ethidium bromide detects approximately 1–10 ng dsDNA per band under comparable conditions .

RNA detection sensitivity Non-denaturing gel electrophoresis Nucleic acid quantification

SYBR Green II Demonstrates No Mutagenicity in Ames Test—A Direct Safety Comparison with Ethidium Bromide

In a comparative study using the Salmonella/mammalian microsome reverse-mutation assay (Ames test), SYBR Green II showed no mutagenicity in either frame-shift indicator strain TA98 or base-substitution indicator strain TA100, both with and without rat-liver homogenate S9 metabolic activation [1]. Mutagenicity was not observed even at toxic concentrations of SYBR Green II [2]. In contrast, ethidium bromide demonstrated strong mutagenicity with a maximum 60-fold increase above vehicle controls in the TA98 strain in the presence of S9 extract [3].

Nucleic acid stain safety Ames mutagenicity assay Laboratory safety compliance

SYBR Green II Northern Blot Compatibility: No RNA Transfer Interference with 0.1%–0.3% SDS Buffer Additive

Staining agarose/formaldehyde gels with SYBR Green II does not interfere with RNA transfer to membranes or subsequent hybridization in Northern blot analysis, provided that 0.1%–0.3% SDS is included in prehybridization and hybridization buffers to remove the dye . The dye's very low intrinsic fluorescence eliminates the need for a destaining step prior to imaging or transfer, reducing total protocol time by approximately 30–60 minutes compared to ethidium bromide workflows requiring destaining [1]. Additionally, the fluorescence of the RNA/SYBR Green II complex is not quenched by denaturants such as urea or formaldehyde, allowing direct staining without denaturant washout [2].

Northern blotting RNA transfer efficiency Workflow integration

SYBR Green II Excitation/Emission Profile: 497/520 nm with Secondary 254 nm Peak Enabling Dual Transilluminator Compatibility

SYBR Green II exhibits a primary excitation maximum at 497 nm with a secondary excitation peak at 254 nm, and fluorescence emission centered at 520 nm [1]. This dual-excitation profile enables compatibility with both standard 300 nm UV transilluminators (using the 254 nm secondary peak) and blue-light/488 nm laser-based imaging systems (using the 497 nm primary peak) [2]. The broad excitation range allows the same stain to be used across multiple imaging platforms without requiring dye switching or re-optimization .

Fluorescence spectroscopy Gel documentation systems UV transillumination

SYBR Green II Ionic Form: C₂₈H₂₈N₃OS⁺ Cationic Cyanine Dye with Defined Chemical Identity for Reproducible Procurement

SYBR Green II (ionic form) is chemically defined as N,N-dimethyl-2-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]sulfanylethanamine, with the molecular formula C₂₈H₂₈N₃OS⁺ and molecular weight of 454.6 g/mol . The compound is registered under CAS 178919-00-1 for the ionic form specifically, distinct from CAS 172827-25-7 assigned to the DMSO concentrate formulation [1]. This precise chemical identification enables reproducible procurement across vendors and facilitates quality control verification via mass spectrometry or NMR .

Chemical procurement CAS registry Cyanine dye chemistry

SYBR Green II (Ionic Form) Optimal Application Scenarios Based on Quantitative Evidence


RNA Quality Assessment Prior to Northern Blotting: High Sensitivity Without Workflow Disruption

Based on evidence that SYBR Green II detects 500 pg RNA per band in non-denaturing gels [1] and does not interfere with membrane transfer or hybridization when 0.1%–0.3% SDS is used , this stain is optimally suited for pre-Northern blot RNA quality verification. Unlike ethidium bromide, which requires destaining and may compromise transfer efficiency, SYBR Green II enables direct imaging followed by transfer without intermediate wash steps, preserving RNA integrity while confirming sample quality [2].

Single-Strand Conformation Polymorphism (SSCP) Analysis Requiring High Detection Sensitivity

SYBR Green II demonstrates superior sensitivity to ethidium bromide in SSCP applications [1], detecting as little as 100 pg single-stranded nucleic acid using 254 nm epi-illumination . While SYBR Gold offers incrementally higher sensitivity for SSCP products [2], SYBR Green II provides an optimal cost-performance balance for routine SSCP analysis where maximum sensitivity is not the sole procurement criterion.

RNA Detection in Denaturing Formaldehyde/Agarose Gels for Transcript Analysis

The fluorescence of the RNA/SYBR Green II complex remains unquenched by denaturants including formaldehyde and urea [1], enabling direct staining of denaturing gels without the denaturant washout required for ethidium bromide . Detection sensitivity in denaturing agarose/formaldehyde gels is 1 ng RNA per band with 254 nm epi-illumination [2], supporting applications such as transcript integrity assessment, viroid RNA detection, and analysis of multicopy cellular RNA species .

Laboratory Settings Requiring Reduced Mutagenicity for Routine Nucleic Acid Staining

SYBR Green II demonstrated no mutagenicity in the Ames test using both frame-shift (TA98) and base-substitution (TA100) indicator strains, even at toxic concentrations [1]. In direct comparison, ethidium bromide produced a 60-fold increase in revertant colonies in TA98 with S9 activation . This documented safety profile supports the use of SYBR Green II in high-throughput, routine-staining laboratories where minimizing cumulative exposure risk and hazardous waste disposal costs are procurement priorities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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